Mlkl-IN-4 was developed through medicinal chemistry approaches aimed at identifying potent inhibitors of MLKL. It belongs to a class of compounds targeting necroptosis, which is characterized by the phosphorylation of MLKL by Receptor Interacting Protein Kinase 3 (RIPK3). The classification of Mlkl-IN-4 falls under small molecule inhibitors with potential therapeutic applications in diseases associated with dysregulated necroptosis.
The synthesis of Mlkl-IN-4 involves multi-step organic reactions typically found in drug development. While specific synthetic routes may vary, the process generally includes:
Technical details regarding specific reagents, conditions, and yields would typically be documented in synthetic protocols or published studies.
The molecular structure of Mlkl-IN-4 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The compound's structure is characterized by:
Data such as molecular weight, melting point, and solubility are critical for understanding its pharmacokinetic properties.
Mlkl-IN-4 primarily functions through competitive inhibition of MLKL phosphorylation by RIPK3. Key reactions include:
Technical details about reaction kinetics and inhibition constants would be derived from biochemical assays conducted during compound characterization.
The mechanism of action for Mlkl-IN-4 involves:
Data supporting these mechanisms often come from cellular assays measuring cell viability, apoptosis markers, and necroptosis indicators post-treatment with Mlkl-IN-4.
The physical properties of Mlkl-IN-4 include:
Chemical properties may include:
Relevant analyses often involve spectroscopic methods to confirm purity and structural integrity.
Mlkl-IN-4 has potential applications in various scientific fields:
Mixed Lineage Kinase Domain-Like Protein comprises three critical domains: an N-terminal four-helix bundle (4HB) domain, a two-helix brace region, and a C-terminal pseudokinase domain (PsKD). The 4HB domain contains cationic patches (e.g., human residues Asp107/Glu111) that bind phospholipids like phosphatidylinositol phosphates and cardiolipin, enabling membrane permeabilization during necroptosis [1] [6]. The PsKD, despite lacking catalytic activity due to incomplete kinase motifs (e.g., mutated "HRD" to "HGK" in humans), serves as a phosphorylation-regulated switch. It binds adenosine triphosphate or inositol phosphates (e.g., IP6), which stabilize its "closed" conformation and facilitate activation [3] [6] [9]. The brace helices link the 4HB and PsKD, propagating activation signals and enabling oligomerization through residues Glu161/Ile162 and Thr165/Leu166 [6] [9].
Table 1: Key Structural Domains of Mixed Lineage Kinase Domain-Like Protein
Domain | Functional Residues | Role in Necroptosis | Species-Specific Features |
---|---|---|---|
Four-Helix Bundle (4HB) | Asp107, Glu111 (human); Arg105, Glu109 (mouse) | Membrane binding/permeabilization | Human 4HB requires forced oligomerization; mouse 4HB is autonomously active |
Pseudokinase Domain (PsKD) | Lys230 (human); Lys219 (mouse); Thr357/Ser358 (human); Ser345 (mouse) | Phosphorylation sensor; nucleotide binding | Human PsKD adopts "closed" conformation; mouse PsKD has atypical αC-helix |
Brace Region | Glu161/Ile162, Thr165/Leu166 | Oligomerization; signal transduction | Longer in humans due to 9-amino-acid insertion |
Receptor-Interacting Protein Kinase 3-mediated phosphorylation of Mixed Lineage Kinase Domain-Like Protein at Thr357/Ser358 (human) or Ser345 (mouse) triggers a conformational shift that releases the 4HB domain from autoinhibition [2] [3]. This exposes the brace region, enabling oligomerization. Additional post-translational modifications fine-tune activation:
Table 2: Post-Translational Modifications Regulating Mixed Lineage Kinase Domain-Like Protein Activity
Modification Type | Residues | Effect on Function | Regulatory Enzymes |
---|---|---|---|
Activation phosphorylation | Thr357/Ser358 (human); Ser345 (mouse) | Unlocks 4HB domain; initiates oligomerization | Receptor-Interacting Protein Kinase 3 |
Stabilizing phosphorylation | Tyr376 (human); Ser158 (mouse) | Promotes oligomer assembly | Tyro3/Axl/Mer kinases; unknown kinases |
Inhibitory phosphorylation | Ser83 (human); Ser82 (mouse) | Blocks membrane translocation | Cell cycle-dependent kinases |
Ubiquitination | Lys219, Lys230 | Enhances killing capacity; regulates trafficking | Unknown E3 ligases; deubiquitinases |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8